molecular formula C6H2Cl3NO4S B1323167 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride CAS No. 276702-53-5

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No. B1323167
M. Wt: 290.5 g/mol
InChI Key: KMRQWMSLMFLCKC-UHFFFAOYSA-N
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Patent
US06608077B2

Procedure details

Potassium hydroxide (12.07 g, 0.215 mol) was added to a solution of 2,6-dichloro-3-nitrobenzenesulfonic acid dihydrate (44.35 g, 0.144 mol) in MeOH (850 mL) and the reaction was allowed to stir at room temperature for 14 hr. The reaction mixture was concentrated and the resulting solid was dried in vacu overnight. To this was added PCl5 (30.00 g, 0.144 mol) followed by POCl3 (475 mL) and the mixture was refluxed overnight. The reaction was then cooled to room temperature and concentrated. The resulting mixture was taken up in EtOAc and chilled in an ice bath. Ice chunks were slowly added to the reaction mixture to quench any leftover PCl5. When bubbling ceased, water was added and the reaction mix was extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated to yield 2,6-Dichloro-3-nitrobenzenesulfonyl chloride (40.42 g, 97%). 1H NMR (DMSO-d6); 7.88 (d, 1H), 7.75 (d, 1H).
Quantity
12.07 g
Type
reactant
Reaction Step One
Name
2,6-dichloro-3-nitrobenzenesulfonic acid dihydrate
Quantity
44.35 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
475 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].O.O.[Cl:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[C:8]([Cl:15])[C:7]=1[S:16]([OH:19])(=O)=[O:17].P(Cl)(Cl)(Cl)(Cl)[Cl:21].O=P(Cl)(Cl)Cl>CO>[Cl:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[C:8]([Cl:15])[C:7]=1[S:16]([Cl:21])(=[O:19])=[O:17] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
12.07 g
Type
reactant
Smiles
[OH-].[K+]
Name
2,6-dichloro-3-nitrobenzenesulfonic acid dihydrate
Quantity
44.35 g
Type
reactant
Smiles
O.O.ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)S(=O)(=O)O
Name
Quantity
850 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
475 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried in vacu overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
ADDITION
Type
ADDITION
Details
Ice chunks were slowly added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
to quench any leftover PCl5
CUSTOM
Type
CUSTOM
Details
When bubbling
ADDITION
Type
ADDITION
Details
water was added
ADDITION
Type
ADDITION
Details
the reaction mix
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40.42 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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